Ethyl 5-methyl-4h,5h,6h,7h-pyrazolo[1,5-a]pyrimidine-3-carboxylate

B-Raf Kinase Inhibition Scaffold Selectivity Pyrazolo[1,5-a]pyrimidine SAR

Ethyl 5-methyl-4h,5h,6h,7h-pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 1699153-63-3) is a partially saturated, 5-methyl-substituted tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate derivative. It belongs to the broader pyrazolo[1,5-a]pyrimidine class, a privileged scaffold in medicinal chemistry for developing ATP-competitive kinase inhibitors.

Molecular Formula C10H15N3O2
Molecular Weight 209.249
CAS No. 1699153-63-3
Cat. No. B2509646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-methyl-4h,5h,6h,7h-pyrazolo[1,5-a]pyrimidine-3-carboxylate
CAS1699153-63-3
Molecular FormulaC10H15N3O2
Molecular Weight209.249
Structural Identifiers
SMILESCCOC(=O)C1=C2NC(CCN2N=C1)C
InChIInChI=1S/C10H15N3O2/c1-3-15-10(14)8-6-11-13-5-4-7(2)12-9(8)13/h6-7,12H,3-5H2,1-2H3
InChIKeyLYUNDNQGNKVLCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-methyl-4h,5h,6h,7h-pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 1699153-63-3): A 5-Methyl Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate Scaffold for Targeted Kinase Probe Discovery and SAR Exploration


Ethyl 5-methyl-4h,5h,6h,7h-pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 1699153-63-3) is a partially saturated, 5-methyl-substituted tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate derivative . It belongs to the broader pyrazolo[1,5-a]pyrimidine class, a privileged scaffold in medicinal chemistry for developing ATP-competitive kinase inhibitors [1]. Its defining structural features include a saturated 4,5,6,7-tetrahydro region, a 5-methyl substituent, and an ethyl ester at the 3-position. These features differentiate it from aromatic, fully unsaturated analogs and provide unique vectors for establishing structure-activity relationships (SAR), particularly in modulating potency, selectivity, and physicochemical properties for kinase targets such as B-Raf, c-Met, and CDKs [1][2].

Why Generic Pyrazolo[1,5-a]pyrimidine Analogs Cannot Be Freely Substituted for Ethyl 5-methyl-4h,5h,6h,7h-pyrazolo[1,5-a]pyrimidine-3-carboxylate in Focused Kinase Programs


The pyrazolo[1,5-a]pyrimidine scaffold's biological activity is exquisitely sensitive to substitution patterns. Key differentiators for this compound include its partially saturated tetrahydropyrimidine ring, which alters conformational flexibility and binding kinetics compared to flat, aromatic analogs [1]. The 5-methyl group introduces a chiral center, enabling enantiospecific interactions with kinase ATP-binding pockets [2]. Critically, the 3-ethyl carboxylate is a pharmacophore for B-Raf inhibition, with SAR studies showing that modifications at this position are indispensable for potent kinase activity [1]. Generic substitution with unsubstituted, 2-carboxylate, or 7-carboxylate regioisomers, or with fully aromatic scaffolds, can lead to a complete loss of on-target potency, a reversal of selectivity profiles, and unpredictable ADME properties, derailing lead optimization efforts [1][2].

Quantitative Differentiation Guide: Head-to-Head and Class-Level Evidence for Ethyl 5-methyl-4h,5h,6h,7h-pyrazolo[1,5-a]pyrimidine-3-carboxylate


Scaffold-Region Selectivity: The 3-Carboxylate Regioisomer is Essential for B-Raf Kinase Inhibition

The 3-carboxylate substitution pattern, as found in the target compound, is crucial for engaging B-Raf kinase. The unsubstituted pyrazolo[1,5-a]pyrimidine scaffold lacks measurable B-Raf inhibitory activity, while optimized 3-carboxylate derivatives achieve potent inhibition [1]. This establishes that the 3-carboxylate regioisomer is a non-negotiable structural requirement for this activity, unlike 2- or 7-carboxylate regioisomers which are inactive against B-Raf.

B-Raf Kinase Inhibition Scaffold Selectivity Pyrazolo[1,5-a]pyrimidine SAR

Kinase Selectivity Node: 5-Methyl Substitution Drives c-Met Potency into the Low Nanomolar Range

The presence of a 5-methyl group on the tetrahydropyrimidine ring is a critical determinant for potent c-Met kinase inhibition. A series of 5-methylpyrazolo[1,5-a]pyrimidine derivatives exhibited potent c-Met inhibition, with the best compounds achieving single-digit nanomolar IC50 values (e.g., 5.17 nM and 5.62 nM) [1]. This level of potency is comparable to the clinical candidate cabozantinib. In contrast, unsubstituted or differently substituted analogs in the same series showed significantly reduced activity, highlighting the 5-methyl group as a key potency handle.

c-Met Kinase Inhibition 5-Methyl SAR Antitumor Activity

Physicochemical Differentiation: The Partially Saturated Scaffold Modulates logP and Solubility

The 4,5,6,7-tetrahydropyrimidine ring in the target compound introduces a saturated element absent in fully aromatic pyrazolo[1,5-a]pyrimidines. This saturation is known to increase molecular complexity and improve physicochemical properties critical for oral bioavailability [1]. Compared to the fully unsaturated analog, ethyl 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate (predicted logP ~1.5), the target compound's tetrahydro scaffold is predicted to have a lower logP (~0.8) and higher aqueous solubility, which can favorably impact in vivo pharmacokinetics without requiring additional solubilizing groups.

Physicochemical Properties Solubility logP Tetrahydropyrimidine

Synthetic Tractability: The 3-Ethyl Ester is a Versatile Handle for Focused Library Synthesis

The ethyl ester at the 3-position is not only a pharmacophoric element but also a highly tractable synthetic handle. It can be readily hydrolyzed to the corresponding carboxylic acid for further amide coupling, or reduced to an alcohol for diversification . This is in contrast to other regioisomers, like ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate (CAS 145371-72-8), where the ester's reactivity and accessibility for derivatization have been shown to be less favorable for generating large, diverse libraries of 3-substituted analogs . The target compound therefore serves as a superior starting point for focused SAR exploration around the 3-position.

Synthetic Chemistry Library Synthesis Carboxylate Handle

Optimal Application Scenarios for Ethyl 5-methyl-4h,5h,6h,7h-pyrazolo[1,5-a]pyrimidine-3-carboxylate in Drug Discovery and Chemical Biology


Focused B-Raf Kinase Inhibitor Lead Generation and SAR Exploration

This compound is the ideal core scaffold for establishing a B-Raf inhibitor program. Based on evidence that the 3-carboxylate motif is essential for B-Raf activity, while the unsubstituted scaffold is inactive [1], this compound serves as a validated starting point. Researchers can use the 3-ethyl ester as a synthetic handle to quickly generate a library of amides, esters, and other derivatives, exploring the SAR around the 3-position to improve potency from the micromolar (IC50 = 1.5 μM for a close analog) to the nanomolar range, while the 5-methyl and saturated ring system impart favorable kinase selectivity and solubility profiles [1][2].

Development of Selective c-Met Kinase Probes with Favorable Pharmacology

The 5-methyl group on the tetrahydropyrimidine core is a critical potency determinant for c-Met inhibition, with related compounds achieving single-digit nanomolar activity [1]. This compound can be used as an advanced intermediate for designing highly potent and selective c-Met inhibitors. The saturated ring improves solubility over flat aromatic analogs, potentially leading to probes with better in vivo pharmacokinetics for target validation studies in cancer models, without the need for extensive property optimization [1][2].

Chemical Biology Tool for Profiling Kinase Selectivity in a Chiral Scaffold

The presence of a chiral center at the 5-position of the tetrahydropyrimidine ring offers a unique opportunity to create enantiomerically pure kinase inhibitors [1]. This compound can be resolved into its individual enantiomers, which can then be used as chemical probes to investigate the stereochemical preferences of various kinase ATP-binding sites. This is particularly valuable for targets like CDKs and TRKs, where chirality can dramatically influence inhibitor selectivity and binding kinetics, a dimension absent in achiral, fully aromatic analogs [1][2].

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